(3R)-6-Chloro-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
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Overview
Description
(3R)-6-Chloro-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a chemical compound that belongs to the class of heterocyclic organic compounds. This compound is characterized by the presence of a furan ring fused to a benzene ring, with chlorine and fluorine substituents, and an amine group attached to the furan ring. The stereochemistry of the compound is specified by the (3R) configuration, indicating the spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-6-Chloro-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a halogenated phenol and an appropriate alkene.
Introduction of Substituents: The chlorine and fluorine substituents are introduced through halogenation reactions. Chlorination and fluorination can be achieved using reagents such as thionyl chloride (SOCl2) and elemental fluorine (F2) or other fluorinating agents.
Amination: The amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine source reacts with the halogenated intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(3R)-6-Chloro-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
(3R)-6-Chloro-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-6-Chloro-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine: Lacks the (3R) stereochemistry.
6-Chloro-2,3-dihydrobenzo[B]furan-3-ylamine: Lacks the fluorine substituent.
5-Fluoro-2,3-dihydrobenzo[B]furan-3-ylamine: Lacks the chlorine substituent.
Uniqueness
(3R)-6-Chloro-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to its specific stereochemistry and the presence of both chlorine and fluorine substituents. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H7ClFNO |
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Molecular Weight |
187.60 g/mol |
IUPAC Name |
(3R)-6-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7ClFNO/c9-5-2-8-4(1-6(5)10)7(11)3-12-8/h1-2,7H,3,11H2/t7-/m0/s1 |
InChI Key |
AJEJEEYUCLADRJ-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](C2=CC(=C(C=C2O1)Cl)F)N |
Canonical SMILES |
C1C(C2=CC(=C(C=C2O1)Cl)F)N |
Origin of Product |
United States |
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